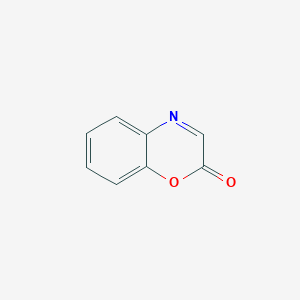

2H-1,4-Benzoxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1,4-Benzoxazin-2-one is a heterocyclic organic compound with the molecular formula C8H5NO2. It consists of a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms. This compound is known for its diverse biological activities and is found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-1,4-Benzoxazin-2-one can be synthesized through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method includes the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide with potassium carbonate or sodium hydride at room temperature, followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly conditions. For instance, a domino process using β-nitroacrylates and aminophenols in the presence of a solid-supported reagent like carbonate on polymer has been reported . This method promotes the preparation of this compound derivatives under heterogeneous conditions.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzoxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Diels-Alder reactions, where it reacts with electron-poor ethylenic and acetylenic dienophiles to form tetrahydroquinoline and quinoline derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include α-phenylglyoxylic acid, ortho-functionalized anilines, and niobium-promoted catalysts . The reactions often occur under conventional heating or ultrasound irradiation at temperatures around 100°C.

Major Products: The major products formed from these reactions include 2-arylbenzothiazoles and 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones .

Scientific Research Applications

2H-1,4-Benzoxazin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.

Medicine: It serves as a core structure in several pharmaceutical drugs, such as apararenone and elbasvir.

Industry: Polybenzoxazines, derived from this compound, are used in adhesives and fiber-reinforced plastics.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in plants, benzoxazinoids like this compound function in defense against herbivorous arthropods and microbial pathogens by inhibiting digestive proteases and other enzymes . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids through the action of enzymes like 2-hydroxy-1,4-benzoxazin-3-one monooxygenase .

Comparison with Similar Compounds

- 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA)

- DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)

- Efavirenz (a pharmaceutical compound with a benzoxazinone core)

Properties

Molecular Formula |

C8H5NO2 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-5H |

InChI Key |

FUNJHONCFBDKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)

![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)

![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)

![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)

![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)

![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)